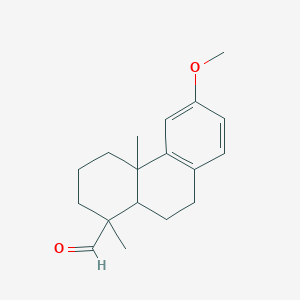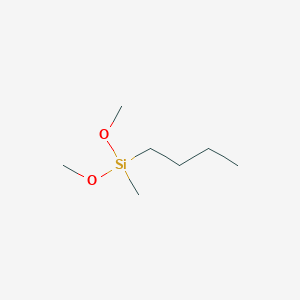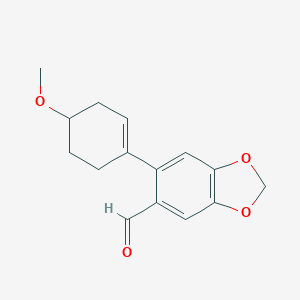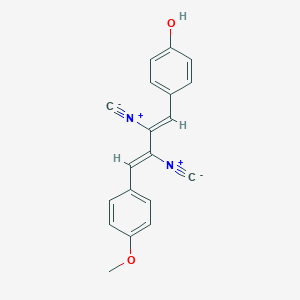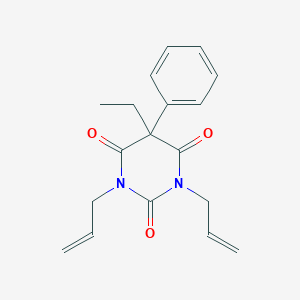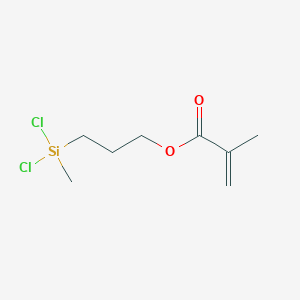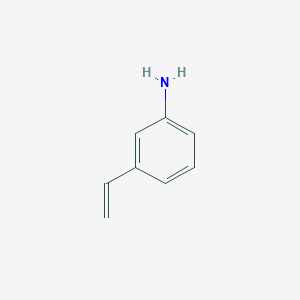
3-Vinylanilin
Übersicht
Beschreibung
3-Vinylaniline, also known as 3-Aminostyrene, is an organic compound with the molecular formula CH2=CHC6H4NH2. It consists of a benzene ring substituted with an amino group (NH2) and a vinyl group (C2H3). This compound is of significant interest due to its applications in various fields, including catalysis, photocatalysis, and the production of fine chemicals.
Wissenschaftliche Forschungsanwendungen
3-Vinylaniline has a wide range of applications in scientific research:
Safety and Hazards
3-Vinylaniline may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . In case of contact, it is recommended to rinse cautiously with water and seek medical advice .
Wirkmechanismus
Target of Action
3-Vinylaniline, also known as 3-Aminostyrene , is primarily used in the field of catalysis. Its primary targets are metal atoms, particularly platinum (Pt) atoms, that are anchored onto hollow nanocarbon (h-NC) edges . These Pt atoms play a crucial role in selective hydrogenation reactions .
Mode of Action
The interaction between 3-Vinylaniline and its targets involves the formation of a Pt1-C bond, which significantly modifies the catalytic behavior of the anchored Pt atoms .
Biochemical Pathways
The primary biochemical pathway affected by 3-Vinylaniline is the hydrogenation of 3-nitrostyrene . The strong Pt-C bonding enhances the activation of reactants, leading to the efficient hydrogenation of 3-nitrostyrene to 3-vinylaniline .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (119.16 g/mol ) would play a role in its pharmacokinetic profile .
Result of Action
The result of 3-Vinylaniline’s action is the efficient and selective hydrogenation of 3-nitrostyrene to 3-vinylaniline . The single-atom catalysts (SACs) demonstrated excellent activity for this reaction, with a turnover number greater than 31,000/h, which is 20 times higher than that of the best catalyst for such selective hydrogenation reactions reported in the literature .
Action Environment
The action of 3-Vinylaniline can be influenced by various environmental factors. For instance, the storage temperature (2-8°C ) can affect the stability of the compound. Furthermore, the physicochemical properties of the supports in the catalyst play a crucial role in modifying the catalytic behaviors of supported metal species .
Biochemische Analyse
Biochemical Properties
3-Vinylaniline plays a crucial role in biochemical reactions, particularly in the field of catalysis. It is known to interact with various enzymes and proteins, facilitating specific biochemical transformations. For instance, 3-Vinylaniline is involved in the hydrogenation of 3-nitrostyrene to produce 3-vinylaniline, a reaction catalyzed by platinum-based catalysts . The interaction between 3-Vinylaniline and these catalysts involves the formation of strong metal-carbon bonds, which enhances the catalytic activity and selectivity of the reaction .
Cellular Effects
3-Vinylaniline has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, 3-Vinylaniline can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells
Molecular Mechanism
The molecular mechanism of 3-Vinylaniline involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For example, 3-Vinylaniline has been found to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism . This inhibition occurs through the binding of 3-Vinylaniline to the active site of the enzyme, preventing the substrate from accessing the catalytic site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Vinylaniline can change over time. The stability and degradation of 3-Vinylaniline are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Vinylaniline is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 3-Vinylaniline has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of 3-Vinylaniline vary with different dosages in animal models. At low doses, 3-Vinylaniline has been shown to have minimal toxic effects and can be used to study its biochemical properties without significant adverse effects . At high doses, 3-Vinylaniline can cause toxicity, including liver damage and alterations in metabolic pathways . These dose-dependent effects highlight the importance of careful dosage control in experimental studies.
Metabolic Pathways
3-Vinylaniline is involved in several metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of 3-Vinylaniline to produce various metabolites . These metabolic transformations can affect the overall metabolic flux within cells, leading to changes in metabolite levels and cellular function.
Transport and Distribution
The transport and distribution of 3-Vinylaniline within cells and tissues are mediated by specific transporters and binding proteins. 3-Vinylaniline can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 3-Vinylaniline is influenced by its chemical properties and interactions with cellular components. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications can further direct 3-Vinylaniline to specific organelles, affecting its activity and function within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Vinylaniline is primarily synthesized through the selective hydrogenation of 3-nitrostyrene. This reaction can be facilitated by various catalysts, including magnetically recyclable catalysts such as Sm2Co17/Cu. The reaction typically involves the activation of ammonia borane to yield hydrogen, resulting in high conversion and selectivity under room temperature conditions .
Industrial Production Methods: In industrial settings, the production of 3-Vinylaniline often involves the use of noble metal catalysts like platinum or palladium supported on titanium dioxide or other substrates. The reaction conditions usually include medium-to-high temperatures (above 393 K) and hydrogen pressure (above 3 bar) .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Vinylaniline undergoes various chemical reactions, including:
Hydrogenation: The selective hydrogenation of 3-nitrostyrene to produce 3-Vinylaniline.
Oxidation: The amino group can be oxidized under specific conditions to form corresponding nitroso or nitro compounds.
Substitution: The vinyl group can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Hydrogenation: Catalysts like Sm2Co17/Cu or platinum on titanium dioxide, with hydrogen gas as the reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products:
Hydrogenation: 3-Vinylaniline.
Oxidation: Nitroso or nitro derivatives of 3-Vinylaniline.
Substitution: Halogenated or alkylated derivatives of 3-Vinylaniline.
Vergleich Mit ähnlichen Verbindungen
3-Ethylaniline: Similar structure but with an ethyl group instead of a vinyl group.
4-Vinylaniline: Similar structure but with the vinyl group in the para position relative to the amino group.
3-Nitrostyrene: Precursor to 3-Vinylaniline, with a nitro group instead of an amino group.
Uniqueness: 3-Vinylaniline is unique due to its combination of an amino group and a vinyl group on the benzene ring, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to undergo selective hydrogenation and participate in photocatalytic processes makes it a valuable compound in both academic research and industrial applications .
Eigenschaften
IUPAC Name |
3-ethenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-7-4-3-5-8(9)6-7/h2-6H,1,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSSSYDVRQSDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25036-23-1 | |
| Record name | Benzenamine, 3-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25036-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40401335 | |
| Record name | 3-Vinylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15411-43-5 | |
| Record name | 3-Vinylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


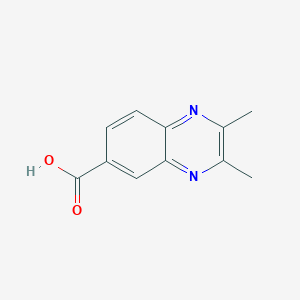

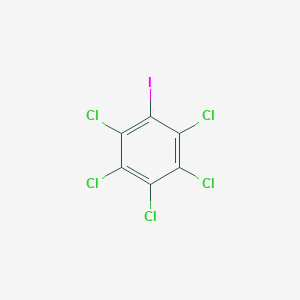
![6-methoxy-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene](/img/structure/B102198.png)
